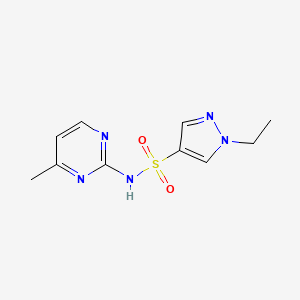![molecular formula C22H25NO4 B5306908 ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate](/img/structure/B5306908.png)
ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate, also known as EBBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBBP belongs to the class of piperidine derivatives and is synthesized through a series of chemical reactions. In
Mecanismo De Acción
The mechanism of action of ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses. Finally, this compound has been shown to inhibit the release of substance P by blocking the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. Additionally, this compound has been found to reduce the production of inflammatory cytokines by inhibiting the activity of NF-κB. Finally, this compound has been shown to inhibit the release of substance P by blocking the activity of voltage-gated calcium channels, leading to analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. Additionally, this compound has good solubility in aqueous solutions, making it easy to administer to cells and animals. However, this compound has some limitations, including its relatively low stability in biological fluids and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate. One potential area of research is the development of this compound derivatives with improved stability and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential for synergistic effects.
Métodos De Síntesis
The synthesis of ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate involves a series of chemical reactions starting with the reaction of 3-hydroxybenzaldehyde with benzyl bromide to form 3-benzyloxybenzaldehyde. This intermediate is then reacted with piperidine and ethyl chloroformate to produce ethyl 1-(3-benzyloxybenzoyl)piperidine-4-carboxylate. Finally, the benzyl group is removed using hydrogenation with palladium on carbon to yield this compound.
Aplicaciones Científicas De Investigación
Ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate has been studied for various therapeutic applications, including its potential as an anti-cancer agent, anti-inflammatory agent, and analgesic agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Furthermore, this compound has been shown to have analgesic effects by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
Propiedades
IUPAC Name |
ethyl 1-(3-phenylmethoxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-26-22(25)18-11-13-23(14-12-18)21(24)19-9-6-10-20(15-19)27-16-17-7-4-3-5-8-17/h3-10,15,18H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUHWOPKYYSBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)
![N-(1-cyclohex-1-en-1-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5306846.png)
![nicotinaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5306854.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylpropanamide](/img/structure/B5306857.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5306883.png)

![5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5306889.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5306891.png)
![2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5306902.png)
![N-(2-ethylphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5306919.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306927.png)
![3-isopropyl-6-[4-(5-methyl-1H-tetrazol-1-yl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5306932.png)